1-Pyrrolidinepropanoic acid, alpha-amino-
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Overview
Description
1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is also known by other names such as 2-Amino-3-(pyrrolidin-1-yl)propanoic acid . This compound is characterized by the presence of a pyrrolidine ring attached to a propanoic acid moiety with an amino group at the alpha position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) typically involves the reaction of pyrrolidine with an appropriate alpha-amino acid precursor . One common method involves the use of 2-bromo-3-(pyrrolidin-1-yl)propanoic acid as an intermediate, which is then subjected to nucleophilic substitution with ammonia or an amine . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is typically carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of 1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) may involve large-scale synthesis using similar reaction pathways as described above . The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants . Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives such as ketones or aldehydes.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may bind to amino acid receptors, altering their function and affecting cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) is unique due to its specific structural features, such as the presence of a pyrrolidine ring and an alpha-amino group . These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-amino-3-pyrrolidin-1-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-9-3-1-2-4-9/h6H,1-5,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCJHIIAIHAVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441444 |
Source
|
Record name | 1-PYRROLIDINEPROPANOIC ACID, ALPHA-AMINO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773825-57-3 |
Source
|
Record name | 1-PYRROLIDINEPROPANOIC ACID, ALPHA-AMINO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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